molecular formula C14H16F2N2O4 B2961585 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid CAS No. 1047679-33-3

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B2961585
CAS No.: 1047679-33-3
M. Wt: 314.289
InChI Key: LGHLSEOJZZACQR-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is an intriguing compound with multifaceted applications in chemistry, biology, medicine, and industry. It features an allylamino group and a difluoromethoxy phenyl group, contributing to its unique reactivity and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid typically involves the following steps:

  • Starting Materials: : Allylamine, 4-(difluoromethoxy)aniline, and succinic anhydride.

  • Reaction: : The allylamine is reacted with succinic anhydride under controlled conditions to form the intermediate product, which is further reacted with 4-(difluoromethoxy)aniline.

  • Conditions: : Reactions are typically conducted in anhydrous solvents, under inert atmosphere, and at temperatures ranging from room temperature to moderate heat.

Industrial Production Methods

In industrial settings, the production methods are scaled up, involving continuous flow reactors and automated synthesis processes. Advanced purification techniques like crystallization and chromatography are employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

  • Oxidation: : It can be oxidized to introduce functional groups or increase its molecular complexity.

  • Reduction: : Reduction reactions can modify the functional groups, altering its reactivity.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, yielding diverse derivatives.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, platinum oxide. Reactions are usually performed in solvents like dichloromethane, ethanol, or water, with precise temperature and pH control.

Major Products Formed

The major products of these reactions vary based on the conditions and reagents but often include:

  • Oxidized derivatives with additional functional groups.

  • Reduced compounds with modified functional groups.

  • Substituted analogs retaining the core structure.

Scientific Research Applications

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid has extensive scientific research applications, including:

Chemistry

  • Synthesis of complex molecules: : Its unique structure makes it a valuable building block.

  • Catalysis research: : It serves as a ligand in metal-catalyzed reactions.

Biology

  • Enzyme inhibition studies: : Its structure allows it to interact with various enzymes.

  • Molecular probes: : Used in studies involving molecular interactions.

Medicine

  • Drug development: : Investigated for its potential pharmacological properties.

  • Disease models: : Used in research to understand disease mechanisms.

Industry

  • Materials science: : Utilized in the development of advanced materials.

  • Chemical manufacturing: : Integral in producing high-value chemicals.

Mechanism of Action

Molecular Targets and Pathways

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid exerts its effects through specific molecular targets, including enzymes and receptors. Its mechanism involves:

  • Binding to active sites: : Inhibiting enzyme function or modulating receptor activity.

  • Pathway modulation: : Influencing biochemical pathways critical for cellular functions.

Comparison with Similar Compounds

Comparison and Uniqueness

When compared to similar compounds, such as other allylamino or difluoromethoxy derivatives, 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid stands out due to:

  • Enhanced reactivity: : Thanks to the combination of functional groups.

  • Distinct bioactivity: : Offering unique interactions with biological targets.

List of Similar Compounds

  • 2-(Allylamino)-4-aminobutanoic acid: : Lacks the difluoromethoxy group.

  • 4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid: : Missing the allylamino group.

  • Allylamino-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid: : Contains a methoxy instead of a difluoromethoxy group.

Conclusion

This compound is a versatile compound with significant implications across various scientific disciplines. Its unique combination of functional groups offers a wide range of reactivity and bioactivity, making it a subject of ongoing research and industrial interest.

Properties

IUPAC Name

4-[4-(difluoromethoxy)anilino]-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O4/c1-2-7-17-11(13(20)21)8-12(19)18-9-3-5-10(6-4-9)22-14(15)16/h2-6,11,14,17H,1,7-8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHLSEOJZZACQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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